molecular formula C8H8O2 B1212227 2-Methoxytropone CAS No. 2161-40-2

2-Methoxytropone

Cat. No. B1212227
CAS RN: 2161-40-2
M. Wt: 136.15 g/mol
InChI Key: IQYJSKNHDZZDGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methoxytropone involves reactions that yield its distinctive structure. For example, aryltropone synthesis via palladium(0)-catalyzed reaction with arylboronic acids offers an efficient method for producing 2-aryltropones, including 2-methoxytropone derivatives (Suri & Nair, 1991). Additionally, the reaction of 2-methoxytropone with active methylene compounds has been analyzed both experimentally and theoretically, highlighting its role in azulene formation (Machiguchi et al., 2012).

Molecular Structure Analysis

Studies on 2-methoxytropone have revealed insights into its molecular structure. For instance, the adduct of 2-methoxytropone and sodium methoxide presents a flattened, conjugated seven-membered ring, emphasizing the impact of substituents on the ring's geometry and electronic properties (Biggi et al., 1973).

Chemical Reactions and Properties

2-Methoxytropone participates in various chemical reactions, reflecting its reactivity and potential for creating complex molecules. For example, its reactions with hydrazides and halotropone have been studied, demonstrating the formation of 2-(2-acylhydrazino)tropones and 1-aminocyclohepta-[b]pyrrol-2(1H)-one derivatives (Sunagawa & Nakao, 1965).

Physical Properties Analysis

The electronic spectrum of the 2-methoxytropone anion radical, generated by electrolytic reduction, provides insights into its physical properties, including electronic structure and reactivity patterns (Ikegami et al., 1972).

Chemical Properties Analysis

The bromination of 2-methoxytropone and its bromo derivatives reveals important chemical properties, such as reactivity towards bromine in different solvents, leading to various addition and substitution products (Nozoe et al., 1971). Additionally, the interaction of 2-methoxytropone with nucleophiles like sodium hydroxide and diethylamine has been explored, showing regioselective substitution reactions that produce 2-O- and 2-N-substituted troponoids (Sato et al., 2014).

Scientific Research Applications

Bromination and Derivative Formation

The reaction of 2-methoxytropone with bromine in various solvents has been studied, revealing the formation of addition and substitution products. This research demonstrated the potential of 2-methoxytropone in synthesizing complex brominated compounds (Nozoe, Takase, & Yasunami, 1971).

Spectroscopic Analysis

Electron spin resonance (ESR) spectroscopy of 2-methoxytropone anion radicals offers insights into the electronic structure and spin density distributions of these radicals, essential for understanding their reactivity and interactions (Ikegami, Watanabe, & Seto, 1972).

Cyclohepta[b]quinoxalines Synthesis

2-Methoxytropone reacts with o-phenylenediamine to form various cyclohepta[b]quinoxalines, demonstrating its utility in synthesizing heterocyclic compounds with potential pharmaceutical applications (Shindo, Ishikawa, & Nozoe, 1989).

Homobarrelenones Synthesis

The Diels-Alder reaction involving 2-methoxytropone derivatives leads to the formation of homobarrelenones, highlighting its role in synthetic chemistry, particularly in complex organic synthesis (Uyehara, Miyakoshi, & Kitahara, 1979).

Aryltropones Synthesis

Palladium(0)-catalyzed coupling reactions using 2-methoxytropone derivatives have been explored for the synthesis of a diverse series of novel aryltropones, which are important in organic synthesis and pharmaceutical research (Potenziano, Spitale, & Janik, 2005).

Nucleophilic Adduct Formation

The formation of stable adducts between 2-methoxytropone and nucleophiles like potassium methoxide has been observed, contributing to the understanding of seven-membered ring compounds in organic chemistry (Biggi, Veracini, & Pietra, 1973).

Reaction with Diphenylketene

2-Methoxytropone's reaction with diphenylketene leads to the formation of unique cycloadducts, showcasing its reactivity and potential in synthesizing novel organic compounds (Asao, Morita, & Iwagame, 1974).

Ribosomal Protein Studies

2-Methoxytropone derivatives have been used in studying the alteration of ribosomal proteins, indicating its importance in molecular biology and biochemistry (Ballesta, Montejo, Hernández, & Vazquez, 1974).

properties

IUPAC Name

2-methoxycyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYJSKNHDZZDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175993
Record name 2-Methoxytropolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxytropone

CAS RN

2161-40-2
Record name 2-Methoxy-2,4,6-cycloheptatrien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2161-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxytropolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxytropolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the mixture of 20 g (0.16 mol) of tropolone (2-hydroxy-2,4,6-cycloheptatrienone), 68 g (0.48 mol) of anhydrous potassium carbonate, 6.1 g (0.016 mol) of dicyclohexyl-18-crown-6 and 750 ml of acetonitrile were added 117 g (0.8 mol) of methyl iodide with stirring. After stirred under reflux for 10 hours, the reaction mixture was filtered. The filtrate was concentrated under reduced pressure, and the residue was dissolved in dichloromethane. After washing with 13.8% aqueous solution of potassium carbonate and water. After drying with magnesium sulfate anhydrous, dichloromethane was evaporated under reduced pressure, and the residue was subjected to purification by means of silica gel column chromatography. Elution was carried out by using ethyl acetate and the solvent was evaporated under reduced pressure to give 20 g of 2-methoxytropone (2-methoxy-2,4,6-cycloheptatrienone) (yield: 92%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
117 g
Type
reactant
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
T Nozoe, K Takase, M Yasunami - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… The reaction of 2-methoxytropone and its bromo derivatives with bromine was examined in various solvents. The treatment of 2-methoxytropone or 5-bromo-2-methoxytropone with …
Number of citations: 3 www.journal.csj.jp
S Itô, H Takeshita, Y Shoji, Y Toyooka, T Nozoe - Tetrahedron Letters, 1968 - Elsevier
… In this paper we propose structures for the tropolone- and 2-methoxytropone-maleic anhydride adducts, and suggest that the two-step reaction mechanism is favoured for the Diels-…
Number of citations: 12 www.sciencedirect.com
S Itô, Y Fujise, M Sato - Tetrahedron Letters, 1969 - Elsevier
IV0 Va reaction of 2-methoxytropone and cycloheptatriene. Heating of 2-methoxytropone(5) and tropylidene at 200 for 15 hours yielded, after silica gel chromatography, two adducts: …
Number of citations: 12 www.sciencedirect.com
S Seto, K Ogura, H Toda, Y Ikegami… - Bulletin of the Chemical …, 1968 - journal.csj.jp
… for the ring protons of 5-amino-2-methoxytropone. … the reaction of amino derivatives of 2-methoxytropone, long-range … the tropone ring, and that 2-methoxytropone is subject to addition …
Number of citations: 8 www.journal.csj.jp
T Machiguchi, T Hasegawa, S Yamabe… - The Journal of …, 2012 - ACS Publications
… We chose 2-methoxytropone (2) as a substrate, since we have found that 2-chlorotropone is converted gradually to 2-methoxytropone in methanol at room temperature in the presence …
Number of citations: 13 pubs.acs.org
G Sungawa, H Nakao - Chemical and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
… “ reported that in the reaction of 27halotropone or 2—methoxytropone with cyanoacetamide, the former is usually attacked at the 7—position by the active methylene group of …
Number of citations: 4 www.jstage.jst.go.jp
O Sato, A Nitta, A Yamamoto - Heteroatom Chemistry, 2014 - Wiley Online Library
… the case with 2 mol equiv of the latter reagent afforded only 2,5-dichlorotropone (16), whereas with 1 mol equiv of the latter reagent gave a trace amount of 5-chloro-2-methoxytropone …
Number of citations: 1 onlinelibrary.wiley.com
A Mori, Y Isayama, H Takeshita - Bulletin of the Chemical Society of …, 1986 - journal.csj.jp
Unlike the benzenoid equivalent, p-methoxyphenol, the cerium(IV) ammonium nitrate (CAN)-oxidation of 5-hydroxy-2-methoxytropone gave C–C coupling products. On the other hand, …
Number of citations: 14 www.journal.csj.jp
K Saito, H Kojima - Bulletin of the Chemical Society of Japan, 1985 - journal.csj.jp
… On the other hand, the reaction of TMSCN with 2methoxytropone (lc) under the same conditions as above afforded 2-cyanotropone (5a) in 84% yield. Upon hydrolysis, 2a and 2b gave 2…
Number of citations: 7 www.journal.csj.jp
T Someya, H Okai, H Wakabayashi… - Bulletin of the Chemical …, 1983 - journal.csj.jp
… The formation of such minor products prompted us to examine the condensation of an isomeric tropone 8 (3-bromo-2-methoxytropone) with 2. Separation of the reaction products by …
Number of citations: 19 www.journal.csj.jp

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